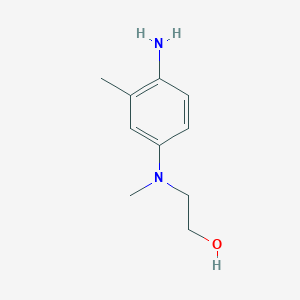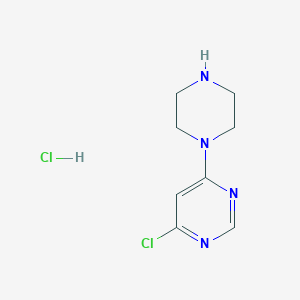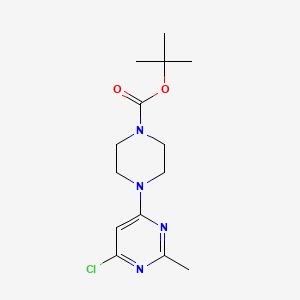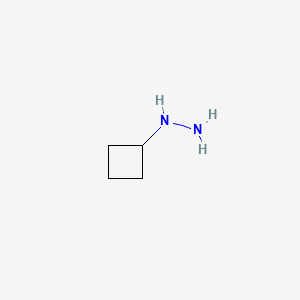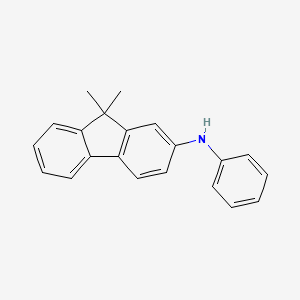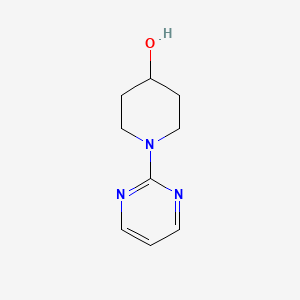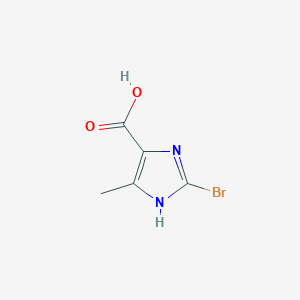
4-Methylpiperazine-1-carboximidamide hydroiodide
Overview
Description
The compound 4-Methylpiperazine-1-carboximidamide hydroiodide is a derivative of piperazine, which is a class of organic compounds featuring a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through various routes. For instance, a stereodivergent approach has been developed for the synthesis of functionalized 4-hydroxypiperidines, which are closely related to 4-Methylpiperazine-1-carboximidamide. This method involves the biocatalytic generation of enantiopure starting materials and subsequent functionalization via N-acyliminium ion-mediated C-C bond formation . Additionally, radioiodinated 1-carboxamidino-4-phenylpiperazine, which shares a similar core structure, can be synthesized through direct electrophilic radioiodination of the benzene portion of the molecule under mild conditions .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can be substituted at various positions to yield different compounds. The molecular structure of these compounds can be analyzed using techniques such as infrared spectroscopy, mass spectrometry, and X-ray diffraction (XRD) . These analyses can provide information on the bonding and configuration of the atoms within the molecule.
Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions. For example, 4-(5,6-dimethoxy-2-phthalimidinyl)phenylsulfonyl semipiperazide, a fluorescent labeling reagent for carboxylic acids, reacts with carboxylic acids in the presence of an activating reagent to produce highly fluorescent derivatives . This reaction is useful for the determination of carboxylic acids in complex mixtures such as human serum.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as 4-Methylpiperazine-1-carboximidamide hydroiodide, can be studied through various analytical techniques. Thermogravimetric analysis (TGA) can provide insights into the thermal stability of the compound . The magnetic susceptibility measurements can indicate the paramagnetic nature of the compound, which is characteristic of copper(II) complexes . Additionally, the fluorescence and solution electronic absorption spectral studies can be used to investigate the optical properties of these compounds .
Scientific Research Applications
Anticancer Activity
4-Methylpiperazine-1-carbodithioc acid esters, closely related to 4-Methylpiperazine-1-carboximidamide hydroiodide, have shown promising results in anticancer research. A study by Jiang et al. (2007) revealed that these compounds exhibit excellent in vivo and in vitro anticancer activity with low toxicity, making them potential candidates for cancer treatment.
Antibacterial and Antifungal Activity
Compounds related to 4-Methylpiperazine-1-carboximidamide hydroiodide have been synthesized and shown to possess significant antibacterial and antifungal properties. For instance, Shareef et al. (2016) found that thiophene-2-carboxaldehyde derivatives, incorporating 4-methylpiperazine, exhibit good antibacterial and antifungal activities.
Synthesis of Medicinal Drugs
4-Methylpiperazine derivatives are widely used in the synthesis of medicinal drugs. Kushakova et al. (2004) developed a method for synthesizing 1-amino-4-methylpiperazine, an intermediate in drug synthesis, indicating the utility of 4-methylpiperazine compounds in pharmaceutical manufacturing.
Fluorescent Polymer Sensors
4-Methylpiperazine derivatives have been utilized in creating fluorescent polymer sensors. A study by Grabchev et al. (2007) synthesized a 4-(N-methylpiperazine)-N-allyl-1,8-naphthalimide, demonstrating its effectiveness as a sensor for protons and transition metal cations.
Histamine H4 Receptor Ligands
Compounds containing the basic methylpiperazine moiety, similar to 4-Methylpiperazine-1-carboximidamidehydroiodide, have been explored for their potential as histamine H4 receptor ligands. Research by Engelhardt et al. (2013) showed that these compounds, particularly 2-aminopyrimidines, can serve as effective replacements for the methylpiperazine moiety, offering improved metabolic properties and insights into ligand-receptor binding.
Neuroimaging Applications
4-Methylpiperazine derivatives have been synthesized for potential use in neuroimaging. Wang et al. (2018) developed a derivative intended for PET imaging to study IRAK4 enzyme activity in neuroinflammation, demonstrating the potential of these compounds in neuroscientific research.
Cardioprotective Activity
Some derivatives of 4-Methylpiperazine have shown promising results in cardioprotection. For example, Drapak et al. (2019) identified a specific derivative that exhibited significant cardioprotective effects, outperforming known agents like L-carnitine and meldonium.
Enzyme Activity Assay
4-Methylpiperazine-1-carbamic acid complexes have been studied for their enzyme activity. Research by Iosr et al. (2015) investigated these complexes against the lipase enzyme, indicating potential applications in biochemical assays.
Chiral Metabolite Analysis
4-Methylpiperazine derivatives have been used as derivatization reagents for the detection of chiral metabolites. Jin et al. (2020) employed a specific derivative for ultrasensitive detection of amine enantiomers, showcasing the role of these compounds in advanced analytical chemistry.
Safety And Hazards
properties
IUPAC Name |
4-methylpiperazine-1-carboximidamide;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4.HI/c1-9-2-4-10(5-3-9)6(7)8;/h2-5H2,1H3,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESCAEZAONDSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604632 | |
| Record name | 4-Methylpiperazine-1-carboximidamide--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpiperazine-1-carboximidamide hydroiodide | |
CAS RN |
77723-03-6 | |
| Record name | 4-Methylpiperazine-1-carboximidamide--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




